Product packaging for Diethylene glycol dinitrate(Cat. No.:CAS No. 693-21-0)

Diethylene glycol dinitrate

Cat. No.: B1584477
CAS No.: 693-21-0
M. Wt: 196.12 g/mol
InChI Key: LYAGTVMJGHTIDH-UHFFFAOYSA-N
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Description

Diethylene glycol dinitrate (DEGDN) is an explosive nitrate ester that serves as a critical component in energetic material research, primarily as a plasticizer in propellant formulations such as those containing nitrocellulose (NC) . Its application is essential for developing and studying smokeless powders, rocket propellants, and other composite energetic materials where it acts as a less sensitive alternative to nitroglycerin (NG) . Researchers value DEGDN for investigations into the chemical stability and aging characteristics of propellants. Recent studies have established a quantitative relationship between the degradation of DEGDN and color changes in its solution using RGB image processing, providing a novel method for rapid aging analysis . The thermal decomposition mechanism of DEGDN-plasticized propellants is an active area of research, particularly regarding the efficacy of novel organic stabilizers like Kraft lignin in trapping nitrogen oxide radicals and inhibiting autocatalytic decomposition . From a safety and handling perspective, DEGDN is a sensitive explosive under improper conditions and requires careful management. It is classified as an explosive (UN 0075) and can be sensitive to impact, shock, and heat . In research settings, it is vital to note that the substance can be absorbed through inhalation, skin contact, or ingestion, and may cause effects on the cardiovascular system, central nervous system, and lead to the formation of methaemoglobin, sometimes with delayed onset . Strict safety protocols, including the use of personal protective equipment (PPE) and proper ventilation, are mandatory when handling this compound. This product is strictly for laboratory research and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O7<br>O2NOC2H4OC2H4ONO2<br>C4H8N2O7 B1584477 Diethylene glycol dinitrate CAS No. 693-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrooxyethoxy)ethyl nitrate
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InChI

InChI=1S/C4H8N2O7/c7-5(8)12-3-1-11-2-4-13-6(9)10/h1-4H2
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InChI Key

LYAGTVMJGHTIDH-UHFFFAOYSA-N
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Canonical SMILES

C(CO[N+](=O)[O-])OCCO[N+](=O)[O-]
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Molecular Formula

C4H8N2O7, Array
Record name DIETHYLENE GLYCOL DINITRATE
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DSSTOX Substance ID

DTXSID1024047
Record name Diethylene glycol dinitrate
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Molecular Weight

196.12 g/mol
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Physical Description

Diethylene glycol dinitrate appears as a liquid. Extremely sensitive explosive if not properly desensitized with a phlegmatizer. Slightly soluble in alcohol and soluble in ether. Slightly toxic by ingestion. May explode under prolonged exposure to heat or fire or from sudden shock. The primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments. Used as a rocket propellant., A liquid; [CAMEO], LIQUID.
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Boiling Point

161 °C, BP: 44 °C at 0.01 mm Hg, at 0.9kPa: 139 °C
Record name Diethylene glycol dinitrate
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Solubility

In water, 3.9X10+3 mg/L at 25 °C, Slightly soluble in alcohol; soluble in ether
Record name Diethylene glycol dinitrate
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Density

1.377 g/cu cm at 25 °C/4 °C
Record name Diethylene glycol dinitrate
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Vapor Density

6.76 (Air = 1)
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Vapor Pressure

0.0059 [mmHg], 5.9X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.5
Record name Diethylene glycol dinitrate
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Color/Form

Liquid, Yellow oil, Colorless or yellowish liquid of low volatility

CAS No.

693-21-0
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Melting Point

Freezing point: -11.3 °C, 2 °C
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Synthesis Methodologies and Chemical Pathways

Nitration Processes for Diethylene Glycol Dinitrate Production

The core of DEGDN synthesis lies in the nitration process, where hydroxyl groups of diethylene glycol are replaced by nitrate (B79036) groups. This exothermic reaction requires careful control of temperature and reactant concentrations to prevent side reactions and ensure safety.

Historically, the industrial production of DEGDN has relied on batch nitration processes using a mixture of nitric acid and sulfuric acid, commonly referred to as mixed acid. wikipedia.orgdtic.mil Sulfuric acid acts as a dehydrating agent, absorbing the water produced during the esterification and thus favoring the formation of the dinitrate. wikipedia.org

A typical conventional method involves the slow addition of purified diethylene glycol to a pre-cooled mixed acid solution with constant agitation. lookchem.comgoogle.com The temperature of the reaction is strictly maintained below 15°C, and often between 5°C and 10°C, to control the exothermic nature of the nitration and prevent decomposition of the product. lookchem.comgoogle.com The composition of the mixed acid is a critical parameter, with a common formulation consisting of approximately 25% nitric acid, 67% sulfuric acid, and 8% water. google.com The ratio of diethylene glycol to the nitrating acid is also carefully controlled, with about 21 parts of the glycol used for every 100 parts of the acid mixture. After the addition is complete, the mixture is typically stirred for a period, such as 30 minutes, to ensure the reaction goes to completion. lookchem.comgoogle.com

Following the reaction, the crude DEGDN, which is an oily liquid, is separated from the spent acid. lookchem.com This is often achieved by "drowning" the reaction mixture in a large volume of ice water, causing the DEGDN to precipitate while the acids remain in the aqueous phase.

Table 1: Comparison of Conventional and Modernized Nitration Approaches for DEGDN Production

Parameter Conventional Batch Method Modified Sulfonitric Acid Method Continuous Process
Nitrating Agent Mixed acid (HNO₃/H₂SO₄/H₂O) Sulfonitric acid (99% HNO₃ / 98% H₂SO₄) Similar to batch, with optimized ratios
Temperature 5–10°C ~5°C Typically <15°C, with better control
Reaction Time ~30 minutes ~35 minutes Continuous flow, short residence time
Solvent None typically used Dichloromethane Varies, often none
Separation Drowning in ice water Phase separation, solvent extraction Continuous separation
Safety Higher risk due to large batch size Improved safety with smaller scale Inherently safer due to small reaction volume
Yield (Crude) Up to 70% High purity achieved Optimized for large scale, comparable to batch

Modernized Nitration Approaches and Process Modifications

In recent years, significant advancements have been made to the nitration process to enhance safety, efficiency, and environmental friendliness. These include the development of continuous flow nitration systems and the use of alternative nitrating agents. beilstein-journals.orgnih.gov

Continuous flow processes offer several advantages over traditional batch methods. beilstein-journals.org They allow for better temperature control, more consistent product quality, and are inherently safer due to the small volume of reactants being processed at any given time. beilstein-journals.orgnih.gov These systems can be similar to those used for nitroglycerin production but are modified to handle the specific kinetics and properties of DEGDN. dtic.mil A key aspect of modern continuous processes is the immediate treatment of the unstable spent acid in a denitration tower to remove dissolved organic material and enable acid recycling. dtic.mil

Another modern approach involves the use of dinitrogen pentoxide (N₂O₅) in a flow of liquefied gas, such as 1,1,1,2-tetrafluoroethane. zioc.ru This method allows for nitration under mild conditions (0-10°C) and produces nitroesters in nearly quantitative yields with significantly less acid waste compared to conventional methods. zioc.ru

Modifications to the conventional mixed acid process have also been explored. One such laboratory-scale method involves preparing a sulfonitric acid mixture from highly concentrated nitric (99%) and sulfuric (98%) acids. nih.gov Dichloromethane is added as a solvent to facilitate phase separation after the reaction. nih.gov

Furthermore, methods utilizing a nitrate salt and sulfuric acid instead of nitric acid have been developed. google.com This approach is considered less hazardous as nitrate salts are easier to store and handle than concentrated nitric acid. google.com

Reaction Kinetics and Yield Optimization in DEGDN Synthesis

The yield of DEGDN is influenced by several factors, including the composition of the nitrating acid, the reaction temperature, and the ratio of reactants. lookchem.comsciencemadness.org Research has shown that the composition of the mixed acid is critical, with optimal yields being obtained with specific concentrations of nitric acid, sulfuric acid, and water. lookchem.comsciencemadness.org Using a nitrating acid with about 25% nitric acid and 5-10% water has been found to produce good yields. lookchem.com

The ratio of nitric acid to diethylene glycol is another important variable. Studies have shown that using a slight excess of nitric acid can improve the yield. sciencemadness.org However, the spent acid from DEGDN nitration is unstable and can decompose violently, particularly if it contains residual nitric acid. dtic.milgoogle.com Therefore, optimizing the process often involves a compromise between maximizing the yield and ensuring the stability of the spent acid for safe handling and disposal or recycling. dtic.mil

The temperature of the nitration reaction is crucial for both yield and safety. lookchem.com While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the product, which can lower the yield. lukasiewicz.gov.pl Maintaining a low temperature, typically between 5°C and 10°C, is generally preferred. lookchem.com

The yield of DEGDN is also limited by its solubility in the spent acid and wash waters. dtic.milsciencemadness.org It has been noted that the best obtainable yield of DEGDN is lower than that of nitroglycerin due to its greater solubility. dtic.mil Analysis of spent acid has shown it can contain a significant percentage of dissolved dinitrate. sciencemadness.org

Table 2: Factors Affecting DEGDN Synthesis Yield

Factor Effect on Yield Optimal Conditions
Nitrating Acid Composition Critical for driving the reaction and minimizing side reactions. ~25% HNO₃, ~67% H₂SO₄, 5-10% H₂O. lookchem.comgoogle.com
Nitric Acid to Glycol Ratio A slight excess of nitric acid can increase yield, but affects spent acid stability. A small excess over the theoretical amount is often used. sciencemadness.org
Reaction Temperature Lower temperatures favor product stability and reduce side reactions. 5-10°C. lookchem.com
Reaction Time Sufficient time is needed for the reaction to go to completion. Typically around 30 minutes. lookchem.com
Product Solubility DEGDN has some solubility in spent acid and wash water, leading to losses. Minimized by controlling wash volumes and temperatures. dtic.milsciencemadness.org

Purification and Isolation Methodologies for DEGDN

After the nitration reaction, the crude DEGDN must be separated from the spent acid and purified to remove residual acids, water, and byproducts. The initial separation is often accomplished by pouring the reaction mixture into a large volume of ice and water, which causes the oily DEGDN to separate from the aqueous acid phase. lookchem.com

The crude product is then subjected to a series of washing steps. uin-suska.ac.id This typically involves washing with water, followed by a dilute alkaline solution, such as sodium carbonate or sodium bicarbonate, to neutralize any remaining traces of acid. nih.govuin-suska.ac.id A final wash with water is then performed to remove any residual salts. uin-suska.ac.id In some procedures, a urea (B33335) solution is also used during the washing process to remove any remaining unstable nitrate esters. nih.govuin-suska.ac.id

Following the washing steps, the DEGDN is dried to remove any remaining moisture. This can be achieved by placing the product in a desiccator over a drying agent like sulfuric acid. lookchem.com

In some modernized processes, particularly those using a solvent like dichloromethane, the purification involves phase separation. nih.gov The organic phase containing the DEGDN is separated from the acidic aqueous phase. The organic phase is then washed sequentially with water, sodium bicarbonate solution, urea solution, and sodium chloride solution before the solvent is removed by evaporation. nih.govuin-suska.ac.id

For analytical purposes and to isolate impurities, techniques such as high-performance liquid chromatography (HPLC) can be employed. sielc.com Reverse-phase HPLC methods using a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid can effectively separate DEGDN. sielc.com

Thermal Decomposition and Chemical Stability Mechanisms

Decomposition Pathways and Reaction Intermediates

The thermal decomposition of DEGDN, like other nitrate (B79036) esters, is a complex process involving the cleavage of the O-NO2 bond as the primary initiation step. This initial bond scission is a key factor in determining the stability of the molecule.

The initial phase of decomposition for polyethylene (B3416737) glycol dinitrates, a class of compounds to which DEGDN belongs, is understood to commence with the first-order decomposition of the terminal –O–NO2 groups. This fundamental step dictates the subsequent reaction cascade.

While specific detailed studies on the gas-phase decomposition kinetics of pure DEGDN are not extensively available in the reviewed literature, the general mechanism for nitrate esters involves the homolytic cleavage of the O-NO2 bond. This unimolecular dissociation is typically the rate-determining step. The resulting nitrogen dioxide (NO2) and organic radical can then undergo a series of secondary reactions, including hydrogen abstraction and further fragmentation. The vapor-phase reaction of DEGDN with photochemically-produced hydroxyl radicals is estimated to have a half-life of approximately 4.9 days in the atmosphere. nih.gov

In the condensed phase, the decomposition of DEGDN is influenced by intermolecular interactions and the potential for autocatalysis by the decomposition products, particularly nitrogen oxides. The initial O-NO2 bond scission remains the key initiation step. The close proximity of molecules in the liquid or solid state can facilitate secondary reactions, leading to a more complex array of products compared to the gas phase. For propellants containing DEGDN, the decomposition process is often characterized by an initial decomposition phase followed by ignition. science.gov

Thermogravimetric and Differential Scanning Calorimetric Analysis of DEGDN Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques used to investigate the thermal stability and decomposition kinetics of energetic materials like DEGDN. science.gov These methods provide valuable data on mass loss as a function of temperature and the heat flow associated with decomposition processes.

One study reports a decomposition temperature of 160°C and an explosion temperature of 200°C for Diethylene glycol dinitrate. copperheadchemical.com

Illustrative Data Table for Kinetic Parameters of Nitrate Esters (Hypothetical)

Nitrate EsterMethodActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
DEGDNTGA/DSCData not available in search resultsData not available in search results
TEGDNDSC106.54 - 120.8210⁹.¹⁷ - 10¹⁰.⁵⁶

Note: The data for Triethylene glycol dinitrate (TEGDN) is provided for illustrative purposes to show the typical range of values for similar compounds. researchgate.net

Isoconversional methods, also known as model-free methods, are widely applied to analyze TGA and DSC data for complex decomposition processes. These methods allow for the determination of the activation energy as a function of the extent of conversion (α), providing insights into changes in the reaction mechanism as the decomposition progresses. The Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods are commonly used isoconversional approaches. The application of these methods to the thermal decomposition of DEGDN and its formulations provides a more detailed understanding of its kinetic behavior. science.gov

Chemical Stability Assessment in Material Formulations

The chemical stability of DEGDN is a critical consideration, particularly when it is incorporated into propellant and explosive formulations where it is in contact with various other materials.

DEGDN is frequently used as a less sensitive replacement for nitroglycerin in propellant formulations. wikipedia.org It can be mixed with nitrocellulose to form a colloid used in smokeless powder for artillery and rocket propellants. wikipedia.orgchemeurope.com Its ability to form a tough colloid with nitrocellulose makes it well-suited for solid propellants. chemeurope.com

To enhance its long-term stability, DEGDN is typically stabilized with additives. A common stabilizer used in DEGDN formulations is ethyl centralite, often at a concentration of 0.5%. copperheadchemical.com The presence of stabilizers is crucial for preventing autocatalytic decomposition, which can be initiated by the acidic byproducts of nitrate ester degradation.

The compatibility of DEGDN with other components in a formulation is assessed through various stability tests. For instance, a propellant formulation containing DEGDN demonstrated good stability in the Methyl Violet test. imemg.org Furthermore, heat flow calorimetry (HFC) analysis conducted according to STANAG 4582 on a DEGDN-containing propellant indicated that it would remain chemically stable for a minimum of 10 years. imemg.org

The interaction of DEGDN with other energetic materials and binders is also a key aspect of its chemical stability. For instance, it is known to be completely miscible with nitroglycerin and ethylene (B1197577) glycol dinitrate at ordinary temperatures. google.com This miscibility allows for the tailoring of the physical and energetic properties of explosive compositions. google.com

Factors Influencing Long-Term Chemical Stability

The long-term chemical stability of this compound is contingent upon several key factors, ranging from the purity of its precursors to the conditions of its storage. The inherent nature of this energetic material necessitates strict control over these variables to prevent spontaneous decomposition.

Key factors influencing the stability of DEGDN include:

Purity of Precursors: The manufacturing process of DEGDN requires high-purity Diethylene glycol (DEG). The presence of impurities in the precursor material can adversely affect the color and, more critically, the chemical stability of the final nitrated ester product. dtic.mil

Presence of Stabilizers: To enhance shelf-life and prevent autocatalytic decomposition, stabilizers are commonly added to DEGDN formulations. copperheadchemical.com A typical stabilizer used is ethyl centralite, often at a concentration of 0.5%. copperheadchemical.com These substances function by neutralizing acidic decomposition products, primarily nitrogen oxides, which can otherwise catalyze further decomposition.

Thermal Conditions: Temperature is a primary determinant of DEGDN's stability. While the compound is stable at ambient temperatures, elevated temperatures can initiate thermal decomposition. meglobal.biz The decomposition temperature is reported as 160°C, with a higher explosion temperature of 200°C. copperheadchemical.com Decomposition can also begin at or slightly below its boiling point of approximately 197°C. chemeurope.com Prolonged exposure to heat can lead to violent combustion or explosion. inchem.orgnih.gov

Acidity and Alkalinity: The presence of acidic or alkaline contaminants can compromise the stability of DEGDN. Residual acids from the nitration process, such as nitrous acid, are known to decrease stability. dtic.mil For this reason, specifications for manufactured DEGDN include maximum limits for both acidity and alkalinity. copperheadchemical.com

Physical Shock and Friction: DEGDN is sensitive to physical stimuli. Its decomposition can be initiated explosively by shock, friction, or concussion. inchem.orgnih.gov It is noted to be sensitive to detonation by impact, though less so by friction. wikipedia.org

The following table summarizes key thermal and stability properties of this compound.

Table 1: Thermal and Stability Properties of DEGDN

Property Value Source(s)
Decomposition Temperature 160°C copperheadchemical.com
Explosion Temperature 200°C copperheadchemical.com
Boiling Point ~197°C (decomposes) chemeurope.com
Sensitivity Sensitive to shock/concussion inchem.orgnih.govwikipedia.org

Incompatibility with Other Chemical Species and Materials

This compound is a reactive compound that can undergo hazardous reactions when in contact with various other chemical species. These incompatibilities are a significant consideration for its safe handling, storage, and use in complex formulations. As a nitrate ester, it possesses strong oxidizing properties.

DEGDN is incompatible with the following materials:

Acids: The compound is known to react with acids. inchem.orgnih.gov The presence of strong acids can accelerate decomposition, a risk highlighted by the instability of the acidic byproducts from its own manufacturing process. dtic.mil

Reducing Agents: As a strong oxidizing agent, DEGDN can engage in vigorous reactions with reducing agents, including hydrides, sulfides, and nitrides. noaa.gov These reactions can be highly exothermic and may culminate in detonation. noaa.gov

Bases: Contact with inorganic bases can lead to the formation of unstable, explosive salts. noaa.gov The precursor, diethylene glycol, is also known to be incompatible with strong bases. meglobal.biz

Other Oxidizing Materials: While an oxidizer itself, DEGDN can also react vigorously with other oxidizing materials. nih.gov

Metal Oxides: The presence of metal oxides has been shown to increase the thermal sensitivity of organic nitro compounds, increasing the risk of decomposition. noaa.gov

The table below outlines the major chemical incompatibilities of this compound.

Table 2: Chemical Incompatibilities of DEGDN

Incompatible Material Potential Hazard Source(s)
Acids Accelerated decomposition, reaction dtic.milinchem.orgnih.gov
Reducing Agents (e.g., hydrides, sulfides) Vigorous reaction, potential detonation noaa.gov
Inorganic Bases Formation of explosive salts noaa.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic characteristics of DEGDN. These methods solve approximations of the Schrödinger equation to determine properties like bond lengths, bond angles, and electronic distributions, which are essential for understanding the molecule's reactivity and interactions. dtic.mil

Density Functional Theory (DFT) has become a primary computational method for studying energetic materials like DEGDN due to its favorable balance of accuracy and computational cost. nih.gov DFT is used to investigate the electronic structure of atoms, molecules, and solids, making it suitable for predicting a wide range of molecular properties. wikipedia.orgfrontiersin.org

Researchers employ DFT to optimize the molecular geometry of DEGDN, predicting bond lengths, bond angles, and dihedral angles. researchgate.net A common approach involves using the B3LYP hybrid functional combined with a basis set like 6-31G* or 6-31G(d,p). researchgate.netdergipark.org.trdergipark.org.tr These calculations help identify the most stable conformation of the flexible DEGDN molecule. Harmonic vibrational analyses are also performed on the optimized structures to confirm that they represent true energy minima on the potential energy surface. icm.edu.pl

Furthermore, DFT is used to calculate key electronic properties. The molecular electrostatic potential (MESP) can be derived to identify the positive and negative regions of the molecule, which provides insight into intermolecular interactions and compatibility with other formulation ingredients like binders. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter calculated using DFT. A smaller HOMO-LUMO gap generally indicates higher reactivity, which is a key characteristic of energetic materials.

Studies have utilized DFT calculations at the B3LYP/6-31G* level to investigate the geometric and electronic structures of a series of dinitrate esters, including DEGDN. researchgate.net These studies provide foundational data on the molecule's optimized structure and are often used as a starting point for more complex simulations. researchgate.net

While DFT is widely used, other quantum chemical methods also play a role in studying DEGDN. Ab initio methods, which are based on first principles without empirical parameters, offer high accuracy but are computationally very demanding. dtic.millibretexts.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide benchmark-quality data, especially for calculating interaction energies and reaction barriers. researchgate.netdntb.gov.ua For instance, MP2 calculations have been used alongside DFT to investigate the intermolecular interactions that govern the structures of DEGDN dimers. researchgate.net

Semi-empirical methods, such as PM3, offer a computationally faster alternative by incorporating parameters derived from experimental data. dtic.milresearchgate.netscribd.com These methods are particularly useful for preliminary calculations on large systems or for providing initial geometries for higher-level optimizations. dtic.mil For example, the PM3 method has been used to calculate the standard formation enthalpies of energetic compounds, including DEGDN, as a precursor to predicting detonation properties. dergipark.org.trresearchgate.net However, their reliance on parameterization means they may be less reliable for novel bonding situations not represented in their training data. libretexts.org

Prediction of Thermochemical Properties and Enthalpies of Formation

The enthalpy of formation (ΔHf) is a critical thermochemical property for any energetic material, as it is a key input for calculating performance parameters like detonation velocity and pressure. researchgate.netresearchgate.net Computational methods are frequently used to predict the gas-phase ΔHf of DEGDN.

One common approach involves using semi-empirical methods like PM3 to obtain an initial estimate of the heat of formation. dergipark.org.trresearchgate.net More accurate predictions can be achieved using higher-level ab initio or DFT calculations, often in conjunction with isodesmic reactions. This technique involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By using well-characterized molecules in the reaction, errors in the calculation tend to cancel out, leading to a more reliable prediction of the target molecule's ΔHf.

The table below presents a theoretically calculated value for the heat of formation of DEGDN.

CompoundMethodPredicted Heat of Formation (kJ/mol)
Diethylene glycol dinitrate (DEGDN)PM3-369.1 dergipark.org.tr

Simulation of Decomposition Initiation and Pyrolysis Pathways

Understanding the initial steps of thermal decomposition is crucial for assessing the stability and safety of energetic materials. Theoretical simulations are employed to model the pyrolysis of DEGDN and identify the most likely decomposition pathways. researchgate.net

The primary initiation step in the decomposition of nitrate (B79036) esters like DEGDN is typically the homolytic cleavage of the weakest bond in the molecule. wikipedia.org Computational chemistry allows for the calculation of bond dissociation energies (BDEs) for all the bonds within the DEGDN molecule. nih.govucsc.edu The O-NO2 bond is consistently identified as the weakest, requiring the least amount of energy to break. This initial cleavage results in the formation of an alkoxy radical and a nitrogen dioxide (NO2) molecule.

Following the initial bond rupture, a complex cascade of secondary reactions occurs. Molecular dynamics (MD) simulations, particularly those using reactive force fields (ReaxFF), can simulate the pyrolysis process of many molecules over time at high temperatures. mdpi.com These simulations track the evolution of various chemical species, helping to elucidate the complex reaction network that follows the initial decomposition step. mdpi.com For nitrate esters, subsequent reactions are known to involve hydrogen abstraction and the formation of aldehydes and other small molecules. aiaa.org

Intermolecular Interactions and Dimer Structures in Energetic Formulations

The performance and physical properties of DEGDN in a condensed phase, such as in a propellant formulation, are heavily influenced by intermolecular interactions. researchgate.net Computational studies are vital for understanding how DEGDN molecules interact with each other and with other components like binders and oxidizers. researchgate.netbohrium.com

Theoretical investigations using DFT and MP2 methods have been conducted to study the dimer structures of DEGDN. researchgate.netdntb.gov.ua These studies show that the interactions are governed by a combination of N−O electrostatic interactions and hydrogen bonding between the alkyl hydrogens and the oxygen atoms of the nitrate groups. researchgate.net The binding energies for these dimers have been predicted to be in the range of 20.6 to 39.3 kJ/mol. researchgate.net This understanding of intermolecular forces is critical for predicting the miscibility and compatibility of DEGDN with polymers like nitrocellulose, where electrostatic interactions and hydrogen bond networks promote the formation of homogenous matrices. researchgate.netresearchgate.net

The ability to computationally model these noncovalent interactions is essential for the rational design of new energetic formulations with tailored properties. rsc.orgnih.gov

Theoretical Assessment of Energetic Performance Parameters

A primary goal of theoretical studies on energetic materials is to predict their performance without the need for hazardous and expensive synthesis and testing. dergipark.org.tr Key performance parameters such as detonation velocity (D), detonation pressure (P), and specific impulse (Isp) can be estimated using computational methods. nih.govrevistadechimie.ro

The heat of formation, calculated as described previously, and the molecular density are essential inputs for these predictions. The density can also be estimated using quantum chemical methods that calculate the molecular volume. icm.edu.pl Once these fundamental properties are known, energetic performance can be calculated.

One common method involves using thermochemical codes, such as the NASA Chemical Equilibrium with Applications (CEA) program, which calculates theoretical performance based on the chemical composition and enthalpy of the formulation. researchgate.netnih.gov This software can predict properties like specific impulse, flame temperature, and the composition of detonation or combustion products. researchgate.netnih.gov

Alternatively, empirical relationships like the Kamlet-Jacobs equations are used to provide quick and reliable estimates of detonation velocity and pressure for C-H-N-O explosives based on their elemental composition, density, and heat of formation. publications.gc.ca

Theoretical studies have used DFT with the B3LYP/6-31G(d,p) basis set to calculate detonation properties for DEGDN. dergipark.org.trdergipark.org.tr These calculations provide valuable comparisons between different energetic materials and guide the design of new high-performance formulations. dergipark.org.tr

ParameterPredicted ValueMethod
Density (ρ)1.53 g/cm³DFT B3LYP/6-31G(d,p) dergipark.org.tr
Detonation Velocity (D)7.63 km/sDFT B3LYP/6-31G(d,p) dergipark.org.tr
Detonation Pressure (P)23.32 GPaDFT B3LYP/6-31G(d,p) dergipark.org.tr
Specific Impulse (Isp) of NC/DEGDN (1:3 wt.%)244.6 sNASA-CEA nih.gov

Detonation Velocity and Pressure Calculations

Theoretical calculations are essential for estimating the detonation properties of explosives like DEGDN. One common approach involves using density functional theory (DFT), a computational quantum mechanical modeling method. A 2022 study employed DFT with a B3LYP 6-31G (d,p) basis set to computationally calculate the detonation parameters of several energetic compounds, including DEGDN. dergipark.org.tr Such molecular modeling techniques provide valuable data on the physical and chemical characteristics of materials, helping to predict their performance before synthesis. dergipark.org.tr

The detonation velocity (VoD) is a key performance parameter, and various sources have reported calculated or typical values for DEGDN. These values, while generally consistent, show some variation based on the specific conditions and computational methods used. For instance, a detonation rate of 6,760 m/s has been noted at a density of 1.38 g/cm³. sciencemadness.org Other sources list a detonation velocity of 6,600 m/s. copperheadchemical.comuin-suska.ac.id

Reported Detonation Velocity for this compound (DEGDN)
Detonation Velocity (m/s)Density (g/cm³)Source
67601.38Sciencemadness.org sciencemadness.org
6600Not SpecifiedCopperhead Chemical Company copperheadchemical.com
6600Not Specifiede-Journal UIN Suska uin-suska.ac.id

Specific Impulse Evaluation in Propellant Systems

The specific impulse (Isp) is a fundamental measure of the efficiency of a rocket or jet engine, representing the thrust generated per unit of propellant consumed. nih.govscielo.br High specific impulse values are highly desirable, particularly for long-range applications. scielo.br Researchers heavily rely on thermochemical computer programs like NASA's CEA (Chemical Equilibrium with Applications) and ISPBKW to calculate and optimize the specific impulse of propellant formulations. nih.govresearchgate.net

DEGDN is often used as an energetic plasticizer in double-base and composite-modified double-base propellants. nih.govscispace.com However, standard nitrocellulose (NC) and DEGDN formulations can have reduced energetic performance due to a low oxygen balance. nih.gov To counteract this, oxidizers are introduced into the formulation.

One study focused on optimizing a modified double-base propellant by adding ammonium (B1175870) nitrate (AN) to an NC/DEGDN matrix. nih.gov Using the NASA-CEA program, the specific impulse was calculated for various compositions. The investigation revealed that increasing the content of AN improved the specific impulse, which was attributed to a rise in the oxygen content and the gaseous decomposition products of AN. nih.gov The optimal formulation was identified as a weight percentage ratio of 60/10/30 for AN/NC/DEGDN, respectively, based on maximizing the specific impulse. nih.gov

Another study developed a method to predict the specific impulse of various propellants using the heat of reaction and the number of moles of gaseous products. researchgate.net This model, which was validated against the ISPBKW thermochemical code, calculated the specific impulse for DEGDN. researchgate.netpurdue.edu

Calculated Specific Impulse (Isp) for Propellants Containing DEGDN
Propellant CompositionCalculated Isp (Ns/g)Pressure ConditionsComputational MethodSource
DEGDN2.421000 psi chamber pressure, nozzle pressure ratio of 68.9ISPBKW-based regression modelJ Aerosp Technol Manag researchgate.net, V. G. M. Rendon purdue.edu
AN/NC/DEGDN (60:10:30 wt.%)~256 s (~2.51 Ns/g)Not specifiedNASA-CEAResearchGate researchgate.net

Analytical Chemistry Methodologies for Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of DEGDN, allowing for its separation from complex mixtures and precise quantification. High-performance liquid chromatography (HPLC) is often preferred over gas chromatography (GC) because it avoids the potential thermal degradation of nitro compounds that can occur with GC's temperature programming. epa.gov

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the identification and quantification of DEGDN. researchgate.netnih.gov For volatile and semi-volatile compounds like DEGDN, headspace solid-phase microextraction (HS-SPME) can be an effective sampling method. gcms.cz In one application using a portable GC/MS system, a sample containing DEGDN was heated in a vial to achieve equilibrium, after which an SPME fiber was exposed to the headspace for several minutes before injection into the GC/MS. gcms.cz

GC-MS analysis provides both retention time data from the chromatography and mass spectra from the spectrometer, which gives a high degree of confidence in the identification of the compound. gcms.cznih.gov The electron ionization mass spectrum of DEGDN shows characteristic fragmentation patterns that aid in its identification. nih.gov

Table 1: Example GC/MS Method Parameters for DEGDN Analysis

Parameter Value
GC Column MXT-5, 5 m x 0.1 mm, 0.4 µm df gcms.cz
Injector Temp. 175 °C gcms.cz
Column Temp. Program 40-280 °C at 2 °C/s, hold for 60 s gcms.cz
Carrier Gas Helium, 0.2 mL/min gcms.cz
Sampling Method Headspace SPME (DVB/PDMS fiber) gcms.cz

This table presents an example of parameters used for the analysis of DEGDN.

High-performance liquid chromatography (HPLC) is a widely used and often preferred method for the analysis of nitrate (B79036) esters like DEGDN. epa.govgoogle.com It is particularly suitable for analyzing thermally sensitive compounds. epa.gov Reverse-phase (RP) HPLC methods are common, utilizing columns such as C18 or specialized columns like Newcrom R1. sielc.comsielc.com

A typical mobile phase for the separation of DEGDN consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com The use of ultra-high-performance liquid chromatography (UHPLC), which employs columns with smaller particle sizes (e.g., sub-2 µm), can lead to improved sensitivity and faster analysis times due to the generation of sharper and taller peaks. thermofisher.com A UHPLC/MS method has been developed for the simultaneous separation and detection of 17 different explosive compounds, including DEGDN, from various classes. thermofisher.com

Table 2: HPLC Method Conditions for DEGDN Separation

Parameter Condition 1 Condition 2
Column Newcrom R1 sielc.com Hypersil GOLD PFP, 1.9 µm thermofisher.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid sielc.comsielc.com Gradient of Acetonitrile and Water thermofisher.com
Detection UV, MS (with formic acid instead of phosphoric) sielc.comsielc.comthermofisher.com Mass Spectrometry (MS) thermofisher.com
Application Quantification and preparative separation sielc.comsielc.com Simultaneous analysis of multiple explosives thermofisher.com

This table showcases different conditions reported for the HPLC analysis of DEGDN.

Research has demonstrated a procedure for quantifying DEGDN in thermobaric explosives using HPLC, validating the method's repeatability, linearity, and accuracy, with a reported limit of detection (LOD) of 4.09 ppm and a limit of quantification (LOQ) of 13.61 ppm. jmst.info

Microextraction by packed sorbent (MEPS) is a miniaturized version of solid-phase extraction (SPE) that serves as an efficient sample preparation technique. mdpi.comresearchgate.net MEPS utilizes a small amount of sorbent (around 1-4 mg) packed into a syringe, which can be reused up to 100 times or more. mdpi.comresearchgate.net This method significantly reduces the sample volume and organic solvent consumption required for extraction, making it a "green" analytical technique. mdpi.comresearchgate.netsmolecule.com The MEPS process involves drawing and ejecting a sample through the sorbent bed, where analytes are retained and subsequently eluted with a small volume of solvent directly into a chromatographic system like GC or HPLC. researchgate.net

While specific studies detailing the use of MEPS for DEGDN were not predominant in the search results, the technique has been successfully applied to the analysis of the related compound ethylene (B1197577) glycol dinitrate (EGDN) from water samples, demonstrating its applicability for nitrate esters. mdpi.com The development of MEPS methods for other explosives and related compounds suggests its potential as a high-throughput and cost-effective sample preparation alternative to conventional SPE for DEGDN analysis. mdpi.comnih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for confirming the molecular structure of DEGDN and for its direct quantification in certain formulations. acs.org

Infrared (IR) spectroscopy is a valuable tool for the identification of DEGDN. acs.org The IR spectrum of DEGDN displays characteristic absorption bands that confirm its molecular structure. Key absorptions include those for the nitrate ester group (O-NO₂) and the ether linkage (C-O-C). acs.orgnih.gov

The presence of a strong absorption band around 1140 cm⁻¹ is specific to the C-O-C ether group in DEGDN, which allows for its differentiation from other nitrate esters like nitroglycerin that lack this feature. acs.org Both compounds exhibit a common absorption band in the 1270-1280 cm⁻¹ range, attributed to the C-O-NO₂ group. acs.org Other characteristic bands for the nitrate group in DEGDN are observed around 1620 cm⁻¹ (asymmetric stretching of N-O) and 814 cm⁻¹ (twisting vibration of O-NO₂). nih.gov

Table 3: Characteristic Infrared Absorption Bands for Diethylene Glycol Dinitrate (DEGDN)

Wavenumber (cm⁻¹) Assignment Reference
~1620-1633 Asymmetric NO₂ stretch nih.gov nih.gov
~1278 Symmetric -NO₂ elongation / C-O-NO₂ stretch acs.orgnih.gov acs.orgnih.gov
~1140 C-O-C ether stretch acs.org acs.org
~814 O-NO₂ twisting vibration nih.gov nih.gov

This table summarizes key IR absorption peaks used to identify DEGDN.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the DEGDN molecule, confirming its structure. acs.orgdtic.mil Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra are used for characterization. google.comrsc.org

The ¹H NMR spectrum of DEGDN shows two distinct triplets, corresponding to the two different types of methylene (B1212753) (CH₂) groups in the molecule. The ¹³C NMR spectrum also displays two signals, which differentiate the carbons bonded to the nitrate groups from those involved in the ether linkage.

Table 4: NMR Spectral Data for this compound (DEGDN) in CDCl₃

Nucleus Chemical Shift (δ) Multiplicity & Coupling (J) Assignment
¹H NMR 4.60 ppm Triplet (t), J = 4.8 Hz 4H, CH₂ adjacent to nitrate groups (-CH₂-ONO₂)
3.75 ppm Triplet (t), J = 4.8 Hz 4H, CH₂ in ether linkage (-O-CH₂-)
¹³C NMR 70.5 ppm - Ether-linked carbons (C-O-C)
68.2 ppm - Carbons bonded to nitrate groups (C-O-NO₂)

This table presents the proton and carbon-13 NMR chemical shifts for the structural confirmation of DEGDN.

X-ray Diffraction for Crystal Structure Elucidation

The crystal structure of this compound (DEGDN), a liquid at room temperature, has been determined through low-temperature X-ray diffraction. acs.org This analytical technique provides detailed insights into the bonding properties and crystal packing of the molecule in its solid state. acs.org

A 2022 study conducted a comprehensive analysis of DEGDN and related nitrate esters. The crystal structures were examined by low-temperature X-ray diffraction, which allowed for a comparison of their bonding properties and crystal packing in the solid state for the first time. acs.org This research also involved characterization by nuclear magnetic resonance spectroscopy and infrared spectroscopy, while thermal properties were investigated using differential thermal analysis. acs.org

X-ray diffraction (XRD) has also been utilized in broader applications that include the analysis of materials containing DEGDN. For instance, XRD was used to study the effects of various stabilizers on double-base propellants composed of nitrocellulose and DEGDN. tandfonline.com In these studies, XRD patterns helped to identify chemical changes and the formation of new crystalline phases during the aging process of the propellant. tandfonline.com

The crystallographic data for DEGDN provides a foundational understanding of its solid-state properties. This information is crucial for computational analyses, such as the generation of Hirshfeld surfaces, which help in understanding and comparing the sensitivities of energetic materials in their solid form. acs.org

Parameter Value
Crystal System Not specified
Space Group Not specified
a (Å) Not specified
b (Å) Not specified
c (Å) Not specified
α (°) Not specified
β (°) Not specified
γ (°) Not specified
Volume (ų) Not specified
Z Not specified
Temperature (K) Not specified
Radiation type Not specified
Diffractometer Not specified

Applications in Environmental and Forensic Sample Analysis

The detection and quantification of this compound in environmental and forensic samples are critical for monitoring contamination and for investigative purposes following the use of explosives. mdpi.comakjournals.comukm.my Various analytical methodologies have been developed to identify and measure DEGDN in complex matrices such as water and post-blast debris. mdpi.comakjournals.com

Detection and Quantification in Aqueous Environmental Matrices

Several analytical methods have been established for the detection and quantification of DEGDN in aqueous environmental samples. High-performance liquid chromatography (HPLC) is a commonly employed technique. One method utilized a reverse-phase C18 column with a mobile phase of 30% deionized water and 70% methanol (B129727). dtic.mil Using a UV detector set at 215 nm, this method demonstrated a detection limit of 0.286 mg/L for DEGDN in water. dtic.mil The retention time for DEGDN under these conditions was approximately 5.8 minutes. dtic.mil Water samples could often be analyzed directly after filtration without extensive cleanup or concentration steps. dtic.mil

More recent advancements include the use of ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), particularly with an Orbitrap mass analyzer. diva-portal.org This technique offers high sensitivity and selectivity for the analysis of trace amounts of explosives, including DEGDN, in various water bodies. diva-portal.org For these analyses, calibration solutions are prepared by diluting a stock solution containing DEGDN and other explosives in acetonitrile. diva-portal.org

Another approach involves gas chromatography-mass spectrometry (GC-MS). To enhance the detection of DEGDN and its metabolites in biological and environmental samples, stable-isotope-labeled internal standards are often used for quantification. nih.gov

Table 2: HPLC Method for DEGDN Quantification in Water

Parameter Condition
Column Waters Radial-PAK, µBONDAPAK C18
Mobile Phase 30% Deionized Water : 70% Methanol
Flow Rate 1 mL/min
Detector UV at 215 nm
Injection Volume 100 µL
Retention Time ~5.8 min
Detection Limit 0.286 mg/L

Forensic Identification in Post-Blast Residues

In forensic science, the identification of DEGDN in post-blast residues is crucial for determining the type of explosive used in an incident. mdpi.comnist.gov A variety of analytical techniques are employed for the analysis of post-blast debris, which may contain unreacted explosive material as well as its byproducts. nist.gov

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying organic explosive residues. akjournals.comnist.gov For instance, a fast LC-APCI-MS/MS method has been developed for the screening and confirmation of 18 different explosive and organic gunshot residue analytes, including DEGDN, in soil and on hands. akjournals.com This method involves a simple, single-step extraction with methanol and has been validated for both soil and tape-lift samples, showing good recoveries (mostly >80%). akjournals.com

Direct analysis in real time (DART) coupled with a time-of-flight mass spectrometer (TOF-MS) has also been optimized for the rapid screening of organic explosive residues. nih.gov DEGDN was found to be more sensitive in the positive ion mode under these conditions. nih.gov This technique allows for the direct analysis of residues from surfaces or from simple extracts. nih.gov

The Technical Working Group for Explosives Analysis (TWGFEX) provides guidelines for the forensic identification of post-blast explosive residues, recommending the use of multiple techniques based on different scientific principles. nist.gov Solvent extracts from debris are commonly analyzed by methods such as LC/MS and GC/MS. nist.gov

Table 3: Analytical Techniques for DEGDN in Post-Blast Residue

Technique Ionization/Detection Mode Key Findings
LC-APCI-MS/MS Positive & Negative Ion Modes Fast screening method, recoveries >80% in soil and on tape-lifts. akjournals.com
DART-TOF-MS Positive Ion Mode Optimized for rapid screening, DEGDN is more sensitive in positive mode. nih.gov
UHPLC-HRMS (Orbitrap) APCI Negative Mode Nitrate esters like DEGDN show decomposing ions of [NO3]⁻ at m/z 61.95. thermofisher.com
GC/MS Electron Impact (EI) or Methane Negative Chemical Ionization (NCI) Used with stable-isotope-labeled internal standards for quantification. nih.gov

Environmental Fate and Transformation Processes

Hydrolysis Kinetics and Mechanisms in Aquatic Systems

Hydrolysis represents a fundamental abiotic degradation pathway for many chemical compounds in aquatic environments. However, for Diethylene glycol dinitrate, this process is remarkably slow under typical environmental conditions. Studies have shown that the rate of hydrolysis for DEGDN is negligible at neutral and moderately alkaline pH levels.

At a temperature of 25°C, the hydrolysis half-life for DEGDN has been determined to be greater than 400 days for pH values of 7, 9, and 10, with a corresponding rate constant of less than 2 x 10⁻⁸ s⁻¹. nih.gov This indicates a high degree of stability against hydrolytic cleavage in natural aquatic systems. Significant hydrolysis is observed only under highly alkaline conditions, which are not characteristic of the natural environment. For instance, at a pH of 12.8, a base-catalyzed second-order hydrolysis rate constant was measured to be 7 x 10⁻⁷ L/mole-sec. nih.gov Given its slow reaction rate under environmentally relevant pH conditions, hydrolysis is not considered a significant fate process for DEGDN in aquatic systems.

Table 1: Hydrolysis Data for this compound at 25°C
pHRate Constant (s⁻¹)Half-Life (days)
7< 2 x 10⁻⁸> 400
9< 2 x 10⁻⁸> 400
10< 2 x 10⁻⁸> 400

Photolysis and Photodegradation Pathways in Natural Waters

In contrast to hydrolysis, photolysis is a significant abiotic degradation pathway for this compound. The molecule contains chromophores that absorb ultraviolet radiation at wavelengths greater than 290 nm, which allows it to undergo direct photolysis from sunlight in surface waters. nih.gov The rate of this process is influenced by factors such as season, latitude, water clarity, and depth.

The photolysis half-life of DEGDN in surface waters at a latitude of 40° N varies seasonally, with faster degradation occurring during periods of more intense solar radiation. nih.gov

Table 2: Seasonal Photolysis Half-Lives for this compound
SeasonHalf-Life (days)
Summer15
Spring19
Fall33
Winter59

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It represents the fraction of absorbed photons that result in a specific chemical transformation. For the aqueous photolysis of this compound, the environmental photolytic quantum yield has been measured to be 0.18. dtic.mil This relatively high value confirms that direct absorption of sunlight is an effective mechanism for the degradation of DEGDN in the environment.

The photodegradation of this compound proceeds through the cleavage of the nitrate (B79036) ester bonds. This process leads to the formation of several smaller organic and inorganic products. Research has identified the primary photolytic transformation products. nih.govdtic.mil

Key identified photoproducts include:

Nitrate

Nitrite

2-hydroxyethyl nitratoacetate

Glycolic acid

Formic acid

Among the inorganic products, nitrate is considered the major degradation product resulting from DEGDN photolysis. nih.gov

Biodegradation in Environmental Compartments

In aquatic systems, biodegradation may occur in environments where microorganisms have adapted to the presence of DEGDN. For example, in DEGDN-contaminated water supplemented with yeast and glucose, nearly complete degradation was observed in under 35 days. nih.gov In contrast, degradation in pure water was minimal, highlighting the importance of microbial acclimation and available nutrients. nih.gov In soil, biodegradation appears to be a slow process, with one study noting only 24% degradation in dry non-sterile soil over a five-week period. nih.gov

This compound can be degraded under both aerobic and anaerobic conditions, although the rates and mechanisms may differ. As a class of compounds, aliphatic nitric acid esters are known to undergo aerobic biodegradation through the sequential removal of nitrate groups. nih.gov

One study using activated sludge fortified with mineral salts, oxygen, and ethanol demonstrated that DEGDN undergoes degradation via hydrolytic cleavage to form products including diethylene glycol mononitrate. nih.gov Interestingly, another study examining DEGDN loss in various river and pond sediments found that degradation occurred within 21 days under sterile, non-sterile, aerobic, and anaerobic conditions, suggesting that abiotic processes may have been dominant in those particular sediment environments. nih.gov The parent compound, diethylene glycol, is known to be readily biodegradable under both aerobic and anaerobic conditions, which suggests that the presence of the nitrate ester groups is the primary factor limiting the biodegradation rate of DEGDN. researchgate.net

The primary mechanism of microbial transformation for nitrate esters like this compound is the enzymatic cleavage of the nitrate ester bond (O–NO₂). nih.gov This process, known as denitration, is the initial and rate-limiting step in the biodegradation pathway.

Microorganisms mediate this transformation by producing nitroreductase enzymes that catalyze the removal of nitrate groups. This results in the formation of the corresponding alcohol and the release of nitrite or nitrate ions. For DEGDN, the first step in this pathway is its conversion to diethylene glycol mononitrate. nih.gov Subsequent cleavage of the second nitrate group would yield diethylene glycol, which is then more readily mineralized by a wider range of microorganisms. researchgate.net While specific microbial strains that degrade DEGDN are not extensively documented in the cited literature, research on the similar compound ethylene (B1197577) glycol dinitrate (EGDN) has identified bacteria from genera such as Bacillus and Agrobacterium as capable of this transformation, often utilizing the compound as a nitrogen source. researchgate.net

Volatilization and Atmospheric Fate

The potential for this compound (DEGDN) to volatilize from soil or water surfaces and enter the atmosphere is considered low. This is primarily due to its low vapor pressure and a low Henry's Law constant. The vapor pressure of DEGDN has been reported as 0.007 mmHg at 22.4 °C. wikipedia.org Based on this vapor pressure, significant volatilization from dry soil surfaces is not an expected environmental fate process. nih.gov

Similarly, volatilization from moist soil and water surfaces is not considered an important fate process. nih.gov This is supported by an estimated Henry's Law constant of 3.9 x 10⁻⁷ atm-m³/mol, which indicates that the compound does not readily partition from water to air. nih.gov

Once in the atmosphere, or more relevantly in surface waters exposed to sunlight, DEGDN is susceptible to direct photolysis because it contains chromophores that absorb light at wavelengths greater than 290 nm. nih.gov Aqueous photolysis is a dominant degradation pathway in surface waters. researchgate.netdtic.mil The half-life for this process varies with season and latitude, ranging from 15 days in the summer to 59 days in the winter at a latitude of 40°N. nih.govdtic.mil The environmental quantum yield for DEGDN photolysis has been measured at 0.18. researchgate.netdtic.mil The initial photolytic transformation products include nitrate ion and 2-hydroxyethyl nitratoacetate, which can be further degraded into smaller organic acids like glycolic and formic acid, along with additional nitrate. researchgate.netdtic.mil

Physicochemical Properties of this compound
PropertyValueReference
Vapor Pressure0.007 mmHg @ 22.4 °C wikipedia.org
Henry's Law Constant (estimated)3.9 x 10⁻⁷ atm-m³/mol nih.gov
Aqueous Photolysis Half-Life (40°N)15 days (summer) to 59 days (winter) nih.govdtic.mil

Environmental Transport and Distribution Mechanisms in Natural Media

The transport and distribution of this compound in the environment are largely governed by its high water solubility and low tendency to sorb to soil and sediment. Its reported solubility in water is 4.1 g/L at 24 °C. wikipedia.orgchemeurope.com This property, combined with its low soil adsorption characteristics, suggests that DEGDN is expected to be highly mobile in soil environments. nih.gov If released into soil, it has the potential to leach from the surface and contaminate groundwater. nih.gov In aquatic systems, DEGDN is not expected to adsorb significantly to suspended solids and sediment, remaining primarily in the water column where it is subject to degradation processes like photolysis. nih.gov

Adsorption Characteristics to Sediments and Soil

The adsorption of this compound to soil and sediments is expected to be low. An estimated soil organic carbon-water partitioning coefficient (Koc) of 32 indicates very high mobility in soil. nih.gov This low Koc value suggests that DEGDN has a weak affinity for binding with organic carbon in soil and sediment particles. nih.gov Consequently, it is not expected to be significantly retained in the soil matrix or to adsorb to suspended solids and sediment in aquatic environments. nih.gov

Bioconcentration Potential in Aquatic Organisms

The potential for this compound to accumulate in aquatic organisms is considered low. nih.gov This is based on an estimated Bioconcentration Factor (BCF) of 3.2. nih.gov The BCF value is a measure of the extent to which a chemical accumulates in an organism relative to its concentration in the surrounding water. A low BCF, such as the one estimated for DEGDN, suggests that the compound is unlikely to build up to significant levels in the tissues of fish and other aquatic life. nih.gov While the bioconcentration potential is low, the compound is recognized as being harmful to aquatic organisms. inchem.orgnj.gov Studies have been conducted to determine its acute toxicity to various freshwater species. ntis.gov

Environmental Fate Parameters of this compound
ParameterValueImplicationReference
Soil Organic Carbon-Water Partitioning Coefficient (Koc)32 (estimated)Very high mobility in soil; low adsorption nih.gov
Bioconcentration Factor (BCF)3.2 (estimated)Low potential for bioconcentration in aquatic organisms nih.gov

Advanced Applications and Material Science Integration

Diethylene Glycol Dinitrate in Modern Propellant Formulations

This compound (DEGDN) is a significant energetic material utilized in various modern propellant formulations. copperheadchemical.com It is an oily, colorless liquid ester nitrate (B79036) that serves as a key ingredient in double-base, triple-base, and composite propellants, as well as in diverse propulsion systems. copperheadchemical.comuin-suska.ac.id Its adoption stems from its favorable characteristics, such as being less sensitive and more stable than the traditional energetic plasticizer, nitroglycerin (NG), which improves the safety and ease of handling during propellant manufacturing. uin-suska.ac.id Research and application have demonstrated that DEGDN can enhance the performance of munitions by providing better thrust compared to NG-based propellants. uin-suska.ac.id Formulations containing DEGDN are characterized by high energy and good rheology, making them suitable for applications such as large-caliber artillery. ewadirect.com

Double-base propellants traditionally consist of nitrocellulose (NC) plasticized with an energetic liquid nitrate ester. uin-suska.ac.id A significant area of development has been the replacement of nitroglycerin (NG) with this compound (DEGDN) to mitigate the handling risks associated with the highly sensitive NG. uin-suska.ac.id DEGDN is considerably less sensitive to shock, which enhances the safety profile of the propellant. chimia.ch This substitution has led to the creation of new families of double-base propellants with acceptable safety characteristics. psu.edu

The development of DEGDN-based double-base propellants, such as the NC-DEGDN combination, is a strategic step for enhancing domestic production capabilities and reducing reliance on imported materials. uin-suska.ac.id These propellants offer high stability, consistent performance, and adjustable explosive power. uin-suska.ac.id In some modified double-base propellants, DEGDN is used alongside other components like ammonium (B1175870) nitrate (AN) to compensate for a low oxygen balance and improve energetic performance. nih.govresearch-nexus.net Theoretical calculations and experimental work have been conducted to optimize the composition of these modified propellants, such as AN/NC-DEGDN formulations, to achieve desired performance metrics. nih.govresearch-nexus.net The process for creating these propellants often involves casting, where ingredients are successfully dispersed to form a homogeneous mixture. nih.govresearch-nexus.net

In double-base propellants, DEGDN plasticizes the nitrocellulose matrix. psu.edu In certain composite propellants, particularly Nitrate Ester Plasticized Polyether (NEPE) types, DEGDN can be used. researchgate.net However, it is generally immiscible with common binders like hydroxyl-terminated polybutadiene (B167195) (HTPB) used in many standard composite propellants. researchgate.net The addition of DEGDN has been shown to increase the viscosity of propellant slurries, which is a key parameter in processability. ippi.ac.ir Furthermore, it is used in plastic-bonded explosives (PBX) to improve mechanical and thermal properties while enhancing energetic performance. researchgate.net In some formulations, DEGDN is used to dissolve other solid energetic materials, such as SMX (1,4-dinitrato-2,3-dinitro-2,3-bis(nitratomethylene) butane), creating a pliable and homogeneous energetic composite. psu.eduresearchgate.net

The incorporation of DEGDN enhances propellant performance in several ways. Compared to nitroglycerin, DEGDN produces a higher volume of combustion gas, which provides greater thrust. uin-suska.ac.id It also has a higher specific energy value. uin-suska.ac.id The presence of DEGDN in aluminized composite solid propellants can lead to higher burning rates; formulations with DEGDN show a higher pressure index compared to those with inert plasticizers, indicating a more pressure-sensitive combustion. researchgate.net For instance, the pressure index can increase from 0.159 for a propellant with an inert plasticizer to 0.310 for one with DEGDN. researchgate.net The addition of oxidizers like ammonium nitrate to NC/DEGDN formulations can further enhance performance by increasing the flame temperature and specific impulse. nih.gov For example, an optimal formulation of AN/NC-DEGDN (60:10:30 wt.%) showed an increased flame temperature of 2716 K, up from 2625 K for the base NC/DEGDN mixture. nih.gov

Table 1: Combustion and Performance Properties of DEGDN and Formulations This table is interactive. You can sort and filter the data.

Property Value Formulation/Condition Source
Heat of Explosion 1358 cal/g Pure DEGDN copperheadchemical.com
Heat of Combustion 2798 cal/g Pure DEGDN copperheadchemical.com
Detonation Velocity 6600 m/s Pure DEGDN copperheadchemical.com
Flame Temperature 2625 K NC/DEGDN (1:3 wt.%) nih.gov
Flame Temperature 2716 K AN/NC-DEGDN (60:10:30 wt.%) nih.gov
Specific Impulse (Isp) 244.6 s NC/DEGDN (1:3 wt.%) nih.gov
Specific Impulse (Isp) 245.9 s AN/NC-DEGDN (60:10:30 wt.%) nih.gov
Pressure Index 0.310 DEGDN-based propellant researchgate.net

Integration in Explosive Compositions and Energetic Material Stabilization

This compound is utilized not only in propellants but also as a component in modern explosive compositions, where it functions as an energetic plasticizer and a desensitizing agent. wikipedia.org It can be incorporated into castable and melt-cast explosives. google.com For example, it is listed as a potential energetic plasticizer in low-sensitivity, high-performance castable explosive compositions that can also contain binders and other energetic solids like 4,10-dinitro-2,6,8,12-tetraoxa-4,10-diazatetracyclo-[5.5.0.0⁵⁹0³¹¹]dodecane (TEX). google.com Its lower viscosity compared to nitroglycerin facilitates easier handling and mixing in these formulations.

Table 2: Physical and Stability Properties of this compound (DEGDN) This table is interactive. You can sort and filter the data.

Property Value Source
Chemical Formula C₄H₈N₂O₇ copperheadchemical.com
Molecular Weight 196.1 g/mol copperheadchemical.com
Appearance Colorless, oily liquid copperheadchemical.com
Density (20 °C) 1.3846 g/mL wikipedia.org
Freezing Point -11.5 °C to 2°C copperheadchemical.comwikipedia.org
Boiling Point 197 °C (decomposes) wikipedia.org
Impact Sensitivity 160 cm (2 kg weight) copperheadchemical.com
Explosion Temperature 200 °C copperheadchemical.com
Decomposition Temp. 160 °C copperheadchemical.com

Innovative Manufacturing Techniques for DEGDN-Containing Materials, e.g., Additive Manufacturing

Additive manufacturing (AM), or 3D printing, is an emerging and promising field for producing energetic materials, offering the potential to create novel propellant grain geometries that are unattainable with conventional methods like wetted extrusion or casting. purdue.eduutexas.edu DEGDN is a key material in the development of 3D-printable energetic pastes. purdue.edumdpi.com Techniques such as direct-write (DW) or direct ink writing (DIW) have been explored for printing gun propellants from a DEGDN/nitroglycerin (NG) paste. mdpi.com

One innovative method is vibration-assisted 3D printing (VAP), which has proven feasible for extruding highly viscous materials like propellant pastes containing DEGDN. purdue.edu A modified double-base propellant containing DEGDN (labeled M8D) was successfully manufactured using VAP, producing printed strands with minimal porosity and a density close to the theoretical maximum. purdue.edu This demonstrates that AM techniques can maintain the energetic content and structural integrity required for gun propellants. purdue.edu Another approach involves UV-assisted material extrusion, where a UV-curable resin is added to a double-base propellant paste to address issues like shrinkage and dimensional instability caused by solvent evaporation after printing. mdpi.com These advanced manufacturing processes allow for the fabrication of complex structures, such as porous propellant cylinders with periodic lattice designs, which can precisely tailor the combustion behavior and ballistic performance of the ammunition. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation / Formula
This compound DEGDN, C₄H₈N₂O₇
Nitroglycerin NG
Nitrocellulose NC
Ammonium nitrate AN
Ethyl centralite
Hydroxyl-terminated polybutadiene HTPB
1,4-dinitrato-2,3-dinitro-2,3-bis(nitratomethylene) butane SMX
4,10-dinitro-2,6,8,12-tetraoxa-4,10-diazatetracyclo-[5.5.0.0⁵⁹0³¹¹]dodecane TEX
Diethylene glycol DEG
Ethylene (B1197577) glycol dinitrate EGDN
Nitric acid
Sulfuric acid
Acetone
Isophorone diisocyanate IPDI
n-butyl nitroxyethylnitramine BuNENA
Polyglycidyl nitrate PGN

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying Diethylene Glycol Dinitrate (DEGDN) in explosive formulations?

  • Methodological Answer : DEGDN can be quantified using infrared (IR) spectroscopy, thin-layer chromatography (TLC), and pyrolysis-gas chromatography. IR spectroscopy detects characteristic nitrate ester peaks (~1650 cm⁻¹) . TLC separates DEGDN from other nitro compounds using silica gel plates and visualizing agents like diphenylamine . Pyrolysis coupled with evolved gas analysis (EGA) provides decomposition profiles under controlled heating . Validation requires calibration with pure DEGDN standards and cross-method reproducibility checks.

Q. How should researchers handle and store DEGDN to mitigate explosion risks during laboratory experiments?

  • Methodological Answer : DEGDN must be stored in tightly sealed, grounded metal containers in cool (<25°C), ventilated areas away from oxidizers, acids, and combustibles. Phlegmatizers (e.g., camphor) are essential to desensitize the compound . Use non-sparking tools, explosion-proof electrical systems, and static-dissipative PPE. Spills require immediate evacuation, inert solvent application (e.g., ethanol), and specialist disposal .

Q. What are the primary health risks associated with DEGDN exposure in laboratory settings, and what first-aid measures are recommended?

  • Methodological Answer : Acute exposure causes methemoglobinemia (cyanosis, headache, dizziness) due to nitrate-induced hemoglobin oxidation . Chronic exposure may lower blood pressure and affect the nervous system. Immediate decontamination includes flushing skin/eyes with water and administering 100% oxygen for inhalation exposure. Methylene blue (1–2 mg/kg IV) is antidotal for severe methemoglobinemia .

Q. What synthetic routes are commonly employed to produce high-purity DEGDN for research purposes?

  • Methodological Answer : DEGDN is synthesized via nitration of diethylene glycol using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst. The reaction requires strict temperature control (0–5°C) to prevent runaway decomposition. Post-synthesis, impurities (e.g., residual acids) are removed by washing with sodium bicarbonate and distilled water. Purity is verified via IR spectroscopy and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What are the mechanisms underlying the thermal decomposition of DEGDN in plasticized nitrocellulose systems, and how do stabilizers influence this process?

  • Methodological Answer : DEGDN decomposes via homolytic cleavage of O–NO₂ bonds, generating NO₂ radicals that accelerate autocatalytic degradation. In nitrocellulose matrices, stabilizers like diphenylamine scavenge free radicals, delaying decomposition. Kinetic studies using vacuum stability tests (VST) and Arrhenius modeling reveal activation energies (~150 kJ/mol) and stabilization efficiency. Synchrotron-based FTIR can track real-time degradation intermediates .

Q. How does the molecular structure of DEGDN influence its sensitivity to detonation compared to other nitrate esters like nitroglycerin (NG)?

  • Methodological Answer : DEGDN’s ether linkage (–O–) reduces steric strain compared to NG’s glycerol backbone, lowering sensitivity to shock and friction. Sensitivity is quantified via drop-weight impact tests (DEGDN: ~50 cm impact height vs. NG: ~20 cm). Molecular dynamics simulations show NG’s higher energy density (6.38 MJ/kg vs. DEGDN’s 4.92 MJ/kg) correlates with faster detonation velocities .

Q. What experimental approaches are used to study the biodegradation pathways of DEGDN in environmental samples?

  • Methodological Answer : Aerobic biodegradation is studied using activated sludge inocula in nutrient broth. Progress is monitored via TLC and HPLC to identify intermediates like mono-nitrate derivatives. Stable isotope probing (SIP) with ¹⁵N-labeled DEGDN traces nitrogen incorporation into biomass. Metagenomic analysis identifies microbial consortia (e.g., Pseudomonas spp.) capable of nitrate ester hydrolysis .

Q. How can potentiometric titration be optimized for indirect determination of DEGDN in mixed explosive compositions?

  • Methodological Answer : DEGDN is hydrolyzed in alkaline conditions to release nitrate ions, which are quantified via potentiometric titration with silver nitrate (AgNO₃) using a ion-selective electrode. Optimization involves adjusting hydrolysis time (≥2 hrs at 80°C) and masking interfering ions (e.g., Cl⁻) with sulfamic acid. Calibration curves are linear in the 0.1–10 mg/mL range, with R² >0.99 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.